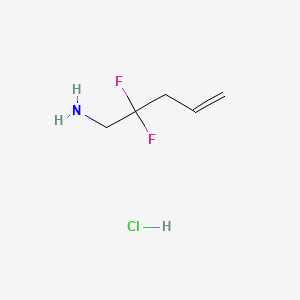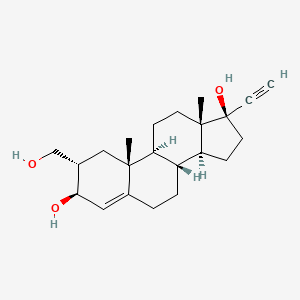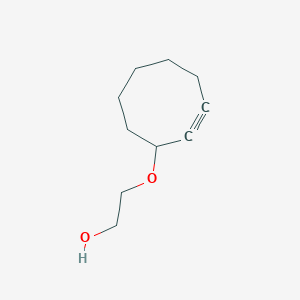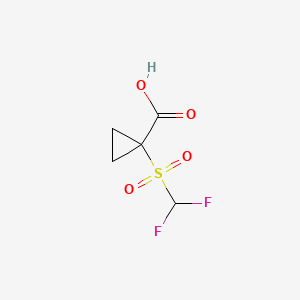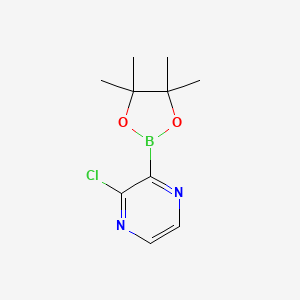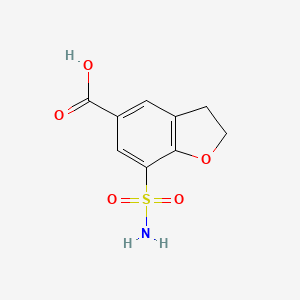
7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
The synthesis of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of o-formylphenoxyacetic acid, sodium acetate, acetic anhydride, and glacial acetic acid can be heated under reflux to form the benzofuran ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities. In medicine, it is being explored for its potential therapeutic applications, including anti-inflammatory and anti-viral properties. Additionally, it has industrial applications in the synthesis of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid. These compounds share a similar benzofuran core but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific sulfamoyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H9NO5S |
|---|---|
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H9NO5S/c10-16(13,14)7-4-6(9(11)12)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12)(H2,10,13,14) |
Clave InChI |
NZIKPVGXLFNHDU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






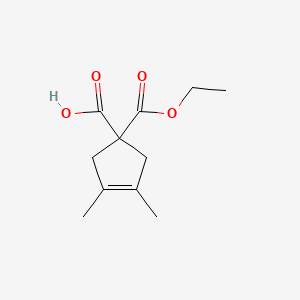
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)

![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
